4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)3-1-2-4-6-8-9-7-4/h1-3H2,(H,10,11)(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQGOMCBXAJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of 4 1h 1,2,3,4 Tetrazol 5 Yl Butanoic Acid
Reactivity of the Tetrazole Heterocycle
The tetrazole ring is an aromatic heterocycle containing four nitrogen atoms, which imparts it with a unique set of chemical properties. Its reactivity is characterized by a balance of high thermal and chemical stability, coupled with the potential for specific ring transformations and photochemical reactions.
The tetrazole ring is known for its considerable stability, a feature attributed to its aromatic character and the high nitrogen content. lifechemicals.com This stability is evident in its resistance to various chemical reagents, including oxidants, acids, and bases. sci-hub.se However, under certain energetic conditions, such as high temperatures or photochemical irradiation, the ring can undergo decomposition. beilstein-journals.org
Thermal decomposition of tetrazole derivatives often proceeds through complex mechanisms that can lead to the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process. beilstein-journals.orgnih.gov The specific decomposition pathway and resulting products are highly dependent on the substituents attached to the tetrazole ring. beilstein-journals.org For instance, the thermal decomposition of some 5-aminotetrazoles has been shown to involve different mechanisms, with activation energies for the decomposition of imino forms typically ranging from 180–200 kJ mol⁻¹. nih.gov
Ring transformation reactions, while not as common as for some other heterocycles, can occur under specific conditions. These transformations often involve ring-opening to form highly reactive intermediates, which can then cyclize to form different heterocyclic systems or be trapped by other reagents. luxembourg-bio.com
5-Substituted tetrazoles, such as 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, can exist in two principal tautomeric forms: the 1H- and 2H-tetrazoles. lifechemicals.comyoutube.com These tautomers differ in the position of the proton on the nitrogen atoms of the tetrazole ring. lifechemicals.com
The equilibrium between these two forms is influenced by the physical state, the solvent, and the nature of the substituent at the C5 position. lifechemicals.comyoutube.com In the solid state, the 1H-tautomer is generally the more stable and predominant form. lifechemicals.comnih.gov In the gas phase, however, the 2H-tautomer is often the more stable form. lifechemicals.comyoutube.com In solution, the equilibrium can be more complex and solvent-dependent, though for many 5-substituted tetrazoles, the 1H tautomer is the major form in polar solvents. youtube.combeilstein-journals.org Theoretical calculations have also been employed to study the relative stabilities and interconversion barriers of these tautomers. beilstein-journals.orgmdpi.com
The existence of these tautomers is significant as they can exhibit different physicochemical properties and binding interactions in biological systems. nih.gov The ability to exist in different tautomeric forms contributes to the utility of tetrazoles as bioisosteres of carboxylic acids. youtube.com
| Phase | Predominant Tautomer | Reference |
|---|---|---|
| Solid State | 1H-tetrazole | lifechemicals.comnih.gov |
| Gas Phase | 2H-tetrazole | lifechemicals.comyoutube.com |
| Polar Solvents | 1H-tetrazole (often) | youtube.combeilstein-journals.org |
Tetrazole derivatives exhibit a rich and complex photochemistry. nih.govsemanticscholar.orgmasterorganicchemistry.com While generally stable, the tetrazole ring can undergo cleavage upon photolysis, leading to a variety of photoproducts. nih.govsemanticscholar.orgmasterorganicchemistry.com The specific photochemical pathways and the stability of the resulting products are highly dependent on the structure of the tetrazole, including the nature of its substituents, and the reaction conditions, such as the solvent and excitation wavelength. nih.govfishersci.co.uk
Photolysis of tetrazoles often involves the extrusion of molecular nitrogen and the formation of highly reactive intermediates like nitrilimines or carbenes. sci-hub.senih.gov These intermediates can then undergo various transformations, including rearrangements and cycloadditions. nih.govbiointerfaceresearch.com For example, the photolysis of unsubstituted tetrazole in a cryogenic matrix leads to the formation of several products, including nitrilimine, diazomethane, and cyanamide. sci-hub.senih.gov
The choice of solvent can play a crucial role in the selectivity of the photodegradation pathways and the stability of the photoproducts through solvation effects. nih.govmasterorganicchemistry.com In some cases, photochemical transformations of tetrazoles can be utilized as a synthetic strategy to produce other heterocyclic compounds. nih.govsemanticscholar.orgbiointerfaceresearch.com The photostability of tetrazole derivatives is a key consideration in their application in materials science and pharmaceuticals, where they might be exposed to light. researchgate.net
Derivatization and Strategic Modifications of the Butanoic Acid Chain
The butanoic acid side chain of this compound offers a versatile handle for a variety of chemical modifications. The carboxylic acid group is a key functional group that can readily undergo a range of standard organic reactions, allowing for the synthesis of a diverse array of derivatives.
Common derivatization strategies for the carboxylic acid moiety include esterification and amide bond formation. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding esters. mdpi.comresearchgate.net This reaction is typically an equilibrium process, and strategies such as using an excess of the alcohol or removing water as it is formed are often used to drive the reaction to completion. researchgate.net
Amide coupling reactions are another prevalent modification. These reactions involve activating the carboxylic acid, often with a coupling reagent, followed by reaction with a primary or secondary amine. beilstein-journals.orgfishersci.co.uknih.gov A wide variety of coupling reagents are available, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. fishersci.co.uknih.gov
These derivatization strategies are crucial for modulating the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and ability to interact with biological targets. For instance, converting the carboxylic acid to an ester or an amide can significantly alter its pharmacokinetic profile. masterorganicchemistry.comresearchgate.net An example of such modifications can be seen in the synthesis of ester derivatives of valsartan, a drug that contains a tetrazole and a modified butanoic acid structure, to explore their biological activities. nih.govmasterorganicchemistry.com
Coordination Chemistry of Tetrazole-Carboxylic Acids and Ligand Design
Compounds containing both a tetrazole ring and a carboxylic acid group, such as this compound, are excellent candidates for use as ligands in coordination chemistry. Both the nitrogen-rich tetrazole ring and the oxygen-containing carboxylate group are effective coordination sites for metal ions. nih.gov
The tetrazole moiety can coordinate to metal centers through one or more of its nitrogen atoms, acting as a monodentate or bridging ligand. The carboxylate group can also exhibit various coordination modes, including monodentate, bidentate chelating, and bridging fashions. nih.gov The combination of these two functional groups in a single molecule allows for the formation of a wide variety of coordination complexes, including discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). nih.gov
The design of these ligands allows for the tuning of the resulting coordination architectures and their properties. The flexibility of the butanoic acid chain in this compound can provide conformational adaptability, influencing the final structure of the coordination polymer. nih.gov These tetrazole-carboxylate based coordination complexes have found applications in various fields, including magnetism, catalysis, and ion exchange.
| Functional Group | Common Coordination Modes | Reference |
|---|---|---|
| Tetrazole | Monodentate, Bridging | |
| Carboxylate | Monodentate, Bidentate chelating, Bridging | nih.gov |
Despite a comprehensive search for experimental data pertaining to the spectroscopic and structural characterization of this compound, specific research findings and data sets required to fully construct the requested article are not available in the public domain through the conducted searches.
To generate a thorough and scientifically accurate article as outlined, specific experimental data is necessary for each section:
Spectroscopic Characterization and Structural Elucidation of 4 1h 1,2,3,4 Tetrazol 5 Yl Butanoic Acid
X-ray Crystallography:Crystallographic data, including unit cell dimensions, space group, bond lengths, and bond angles, are necessary to describe the precise three-dimensional arrangement of the atoms in the solid state.
Without access to published papers or database entries containing this specific analytical data for 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, it is not possible to provide the detailed research findings and data tables required by the instructions. The search results yielded information on related but structurally different compounds or general information on the analytical techniques themselves, which is insufficient to create the specified content.
Computational and Theoretical Investigations of 4 1h 1,2,3,4 Tetrazol 5 Yl Butanoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scispace.com For 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to determine its most stable three-dimensional geometry (geometry optimization) and to analyze its molecular orbitals. scispace.comnih.govresearchgate.net
The geometry optimization process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. nih.gov This provides a precise structural model. Key parameters include the planarity of the tetrazole ring and the flexible conformation of the butanoic acid side chain.
Furthermore, DFT calculations yield crucial information about the molecule's electronic properties through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A larger gap suggests higher stability and lower reactivity.
Table 1: Representative Calculated Geometrical and Electronic Parameters for this compound
| Parameter | Typical Calculated Value |
|---|---|
| C=O Bond Length (Carboxyl) | ~1.21 Å |
| C-O Bond Length (Carboxyl) | ~1.32 Å |
| N=N Bond Length (Tetrazole) | ~1.29 Å |
| C-N Bond Length (Tetrazole) | ~1.33 Å |
| HOMO Energy | -7.0 to -8.0 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | ~6.0 to 7.0 eV |
Analysis of Molecular Electrostatic Potential (MEP) and Electron Density Distributions
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from computational calculations that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, allowing for the visualization of electron-rich and electron-poor regions. researchgate.net
For this compound, the MEP map typically reveals:
Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. They are concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylic acid group. These sites are the primary locations for hydrogen bond acceptance.
Positive Potential (Blue): These regions are electron-deficient and susceptible to nucleophilic attack. The most positive potential is located on the acidic protons—the hydrogen of the carboxylic acid group and the N-H group of the tetrazole ring.
Neutral Potential (Green): These areas, typically found over the aliphatic butanoic chain, have a relatively neutral charge.
Analysis of the MEP provides critical insights into the molecule's reactivity, intermolecular interactions, and preferred sites for biological receptor binding. researchgate.net
Theoretical Studies on Hydrogen Bonding Interactions and Acidity (pKa) of Tetrazoles
The structure of this compound contains multiple sites capable of participating in hydrogen bonding. The carboxylic acid group (-COOH) and the tetrazole N-H group act as hydrogen bond donors. The nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the acid serve as hydrogen bond acceptors. Theoretical studies investigate the geometry and energy of these interactions, which are fundamental to the compound's crystal structure and its behavior in solution.
The tetrazole ring is a well-known bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that often elicit similar biological responses. nih.gov A key property is acidity, quantified by the pKa value. Computational methods, often combining DFT with a continuum solvation model (like PCM), can predict the pKa of both the tetrazole and carboxylic acid protons. researchgate.net
Theoretical studies show that the acidity of alkyl carboxylic acids is influenced by the length of the alkyl chain; for instance, butanoic acid (pKa ≈ 4.82) is slightly less acidic than propanoic acid (pKa ≈ 4.87) and acetic acid (pKa ≈ 4.76), a trend attributed to the inductive effect of the alkyl group. stackexchange.comvaia.comquora.com Computational models can explore how the electron-withdrawing nature of the tetrazole ring influences the pKa of the butanoic acid moiety and vice versa.
Conformational Analysis and Molecular Dynamics Simulations of Tetrazole-Butanoic Acid Derivatives
The butanoic acid chain in this compound is flexible due to rotation around its single bonds. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of the molecule and their relative energies. This helps in understanding the molecule's preferred shapes.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.govnih.gov By applying classical mechanics principles, MD simulations can model the conformational changes of the tetrazole-butanoic acid derivative in a simulated environment, such as in water or another solvent. researchgate.netmdpi.com These simulations reveal the stability of different conformers, the energy barriers for conversion between them, and how the molecule interacts with its surroundings. This information is crucial for understanding its physical properties and its interactions with biological targets. mdpi.com
Mechanistic Computational Studies of Tetrazole Reactions
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The most common synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide (B81097) (like sodium azide or hydrazoic acid) with a nitrile. nih.gov For this compound, the precursor would be a nitrile-containing butanoic acid derivative.
Theoretical studies, primarily using DFT, have extensively investigated this reaction. acs.orgresearchgate.net Key findings from these computational studies include:
Reaction Pathway: Calculations have explored whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving an imidoyl azide intermediate. nih.gov Evidence suggests that the mechanism can be influenced by catalysts and substituents.
Activation Energy: DFT is used to calculate the energy of the transition state, which determines the activation energy barrier of the reaction. nih.gov This helps in understanding the reaction kinetics and the conditions required (e.g., high temperature).
Catalysis: Computational models have been used to study how Brønsted or Lewis acids catalyze the cycloaddition by activating the nitrile group, thereby lowering the activation energy and accelerating the reaction rate. nih.govacs.org
These mechanistic studies are vital for optimizing synthetic routes and developing new catalysts for the production of tetrazole-containing compounds. nih.gov
Advanced Applications of this compound Beyond Traditional Pharmaceutical Contexts
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific applications of the chemical compound This compound in the advanced, non-pharmaceutical contexts outlined in the requested article structure.
Advanced Applications Beyond Traditional Pharmaceutical Contexts
General Considerations in Energetic Materials Research:While the high nitrogen content of the tetrazole ring is a characteristic of interest in energetic materials research, no studies were found that specifically investigate or report on the energetic properties or potential use of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid in this field.
Due to the complete absence of specific data and research findings for This compound within these specified domains, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and strict content inclusions. The creation of such an article would require speculation and the introduction of information not supported by verifiable sources, which would contradict the core instructions of this request.
Bioisosteric Applications and Advanced Pharmaceutical Design Principles for Tetrazole Butanoic Acid Derivatives
Tetrazole as a Carboxylic Acid Surrogate in Contemporary Drug Design
The tetrazole moiety is widely recognized in pharmaceutical and medicinal chemistry as a privileged scaffold, frequently employed as a bioisostere for the carboxylic acid functional group. nih.govresearchgate.net This substitution can lead to significant improvements in critical drug-like properties, including lipophilicity, metabolic stability, and potency. nih.govresearchgate.netbeilstein-journals.org The rationale for this bioisosteric relationship lies in the similar acidic properties and planar structures of the two groups. nih.govrug.nl The pKa of 5-substituted tetrazoles is typically in the range of 4.5–4.9, which closely mimics that of many carboxylic acids (pKa ≈ 4.2–4.4), ensuring that the tetrazole ring is also ionized at physiological pH. nih.govrug.nlnih.gov This similarity in acidity allows the tetrazole to engage in comparable electrostatic interactions with biological targets. nih.gov
While the acidity of tetrazoles and carboxylic acids is comparable, their other physicochemical properties exhibit important differences that can be leveraged in drug design. A key distinction is their lipophilicity; tetrazolate anions are generally more lipophilic than the corresponding carboxylates. nih.govrug.nl This increased lipophilicity can enhance a molecule's ability to cross biological membranes. rug.nlacs.org
The delocalization of the negative charge over the five-membered ring system in the tetrazolate anion contributes to this increased lipophilicity and also results in a different electrostatic potential and charge distribution compared to a carboxylate. nih.gov Furthermore, the solvation and desolvation energies of these two groups can differ significantly. acs.orgnih.gov The tetrazole moiety can form strong hydrogen bond interactions, potentially leading to a more tightly solvated state in aqueous environments, which in turn could influence membrane permeability. nih.gov
| Property | Carboxylic Acid | Tetrazole | Key Implications in Drug Design |
|---|---|---|---|
| Acidity (pKa) | ~4.2–4.4 | ~4.5–4.9 | Similar acidity allows for comparable ionic interactions with biological targets. rug.nlnih.gov |
| Lipophilicity (logD) | Lower | Higher | Increased lipophilicity of tetrazoles can improve membrane permeability. nih.govrug.nlacs.org |
| Solvation | Generally well-solvated | Can form strong hydrogen bonds, potentially leading to tighter solvation. nih.gov | Differences in desolvation energy can impact membrane transport and receptor binding. acs.orgnih.gov |
| Charge Delocalization | Localized on two oxygen atoms | Delocalized over the five-membered ring | Affects electrostatic potential and interactions with biological targets. nih.gov |
A significant advantage of using a tetrazole as a carboxylic acid surrogate is the enhanced metabolic stability it confers to the molecule. rug.nlnih.govresearchgate.net Carboxylic acids are susceptible to several metabolic degradation pathways, including phase II conjugation reactions that form chemically reactive O-glucuronides, which have been associated with toxicity. nih.gov In contrast, tetrazoles are resistant to many of these biological degradation pathways. rug.nlresearchgate.netnih.gov While N-glucuronidation of tetrazoles can occur, the resulting adducts are not as chemically reactive as their O-glucuronide counterparts. nih.gov This inherent resistance to metabolic degradation often leads to a longer duration of action and an improved safety profile for tetrazole-containing drugs. rug.nl
Tetrazole as a cis-Amide Mimic in Peptidomimetics
Beyond its role as a carboxylic acid surrogate, the 1,5-disubstituted tetrazole ring is an effective mimic for the cis-amide bond in peptidomimetics. nih.govresearchgate.net The geometry of the 1,5-disubstituted tetrazole ring constrains the attached substituents in a conformation that closely resembles the cis conformation of an amide bond. nih.govacs.org This is particularly relevant in the design of peptides where a cis-amide bond is crucial for biological activity, as is the case for certain proline-containing peptides. nih.gov By replacing a specific amide bond with a 1,5-disubstituted tetrazole, medicinal chemists can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity. This strategy has been explored in the development of analogues of biologically active peptides like angiotensin and enkephalin. nih.govnih.gov
Structure-Activity Relationship (SAR) Insights for Tetrazole-Containing Butanoic Acid Analogues
The structure-activity relationship (SAR) of tetrazole-containing compounds is a critical aspect of their design as therapeutic agents. nih.govresearchgate.netnih.gov For analogues of 4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid, the substitution pattern on both the butanoic acid chain and the tetrazole ring can significantly influence biological activity. The introduction of various substituents can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its interaction with the target receptor. For instance, in the development of antimicrobial agents, the presence of halogen atoms on an aromatic ring attached to the tetrazole has been shown to enhance activity. thebioscan.com Conversely, electron-donating groups can sometimes lead to lower inhibitory effects. thebioscan.com A thorough exploration of the SAR is essential for optimizing the potency and selectivity of these analogues. researchgate.net
Strategic Approaches for Novel Chemical Entity (NCE) Design Utilizing Tetrazole Scaffolds
The unique properties of the tetrazole ring make it an attractive scaffold for the design of novel chemical entities (NCEs). vu.edu.auuq.edu.au One common strategy is to incorporate the tetrazole moiety as a bioisosteric replacement for a carboxylic acid to improve the pharmacokinetic profile of a lead compound. researchgate.net This can lead to enhanced metabolic stability and better membrane penetration. acs.org Furthermore, the tetrazole ring can be used as a central building block in the synthesis of diverse compound libraries, for example, through multicomponent reactions. nih.govbeilstein-journals.org This approach allows for the rapid generation of a wide range of molecular scaffolds that can be screened for various biological activities. nih.gov The versatility of the tetrazole scaffold, combined with its favorable physicochemical and metabolic properties, ensures its continued importance in the discovery and development of new drugs. nih.govuq.edu.au
Q & A
Q. How can researchers leverage this compound as a synthon in multicomponent reactions (MCRs)?
- Methodological Answer :
- Utilize the carboxylic acid for amide coupling (EDC/HOBt) with amines to generate peptidomimetics .
- Employ the tetrazole as a bioisostere in click chemistry (CuAAC reactions with terminal alkynes) .
- Design MCRs (e.g., Ugi or Passerini) to generate libraries of tetrazole-containing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
